

# Isopentedrone: A Technical Overview for Researchers

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## Compound of Interest

Compound Name: *Isopentedrone*

Cat. No.: *B1652364*

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IUPAC Name: 1-(methylamino)-1-phenylpentan-2-one[1]

CAS Number: 1429402-11-8[1]

This technical guide provides a comprehensive overview of **Isopentedrone**, a synthetic cathinone, for researchers, scientists, and drug development professionals. The document outlines its chemical identity, physicochemical properties, and presumed biological interactions based on available data and research on analogous compounds.

## Chemical and Physical Data

**Isopentedrone** is a structural isomer of the more well-known synthetic cathinone, pentedrone. In **Isopentedrone**, the alpha-propyl and beta-keto groups of pentedrone are transposed.[2] It has been identified as a byproduct in the synthesis of pentedrone and has been detected in seized designer drug powders.[2] The physiological and toxicological properties of **Isopentedrone** have not been extensively characterized.[2]

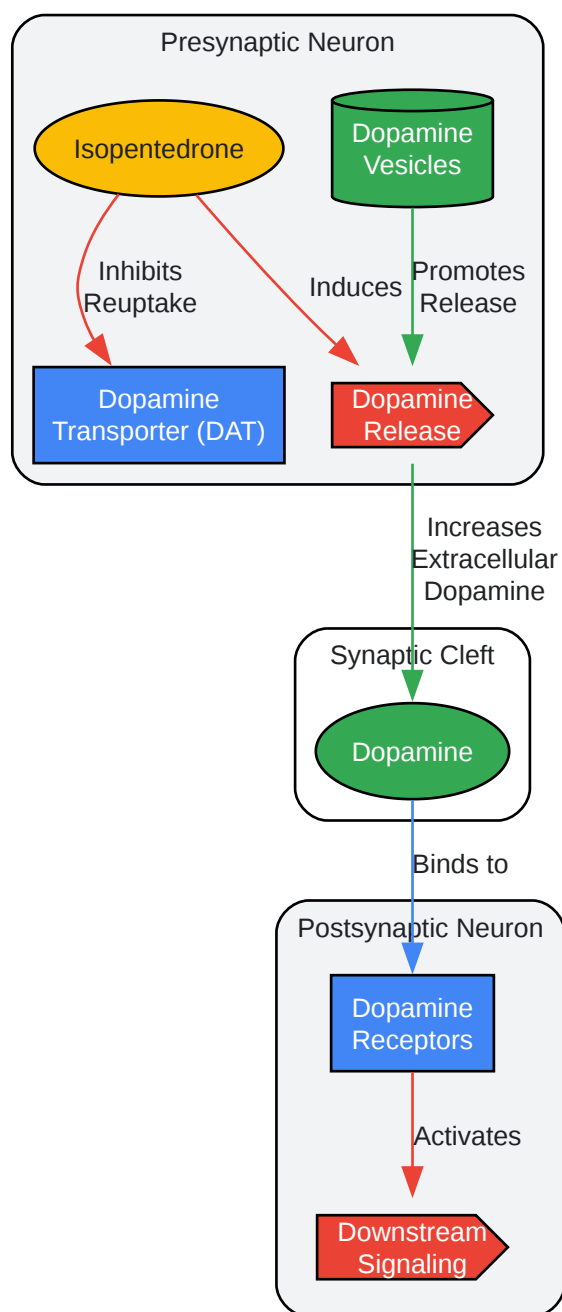
Table 1: Physicochemical Properties of **Isopentedrone** and its Hydrochloride Salt

Property	Value	Source
Isopentedrone (Base)		
IUPAC Name	1-(methylamino)-1-phenylpentan-2-one	[1]
CAS Number	1429402-11-8	[1]
Molecular Formula	C <sub>12</sub> H <sub>17</sub> NO	[1]
Molecular Weight	191.27 g/mol	[1]
Isopentedrone Hydrochloride		
Formal Name	1-(methylamino)-1-phenyl-2-pentanone, monohydrochloride	[2]
CAS Number	1429402-13-0	[2]
Molecular Formula	C <sub>12</sub> H <sub>17</sub> NO • HCl	[2]
Formula Weight	227.7 g/mol	[2]
Purity	≥98%	[2]
Formulation	A crystalline solid	[2]
Solubility (Hydrochloride Salt)		
DMF	15 mg/ml	[2]
DMSO	15 mg/ml	[2]
Ethanol	20 mg/ml	[2]
PBS (pH 7.2)	10 mg/ml	[2]

## Presumed Mechanism of Action

While specific studies on the mechanism of action of **Isopentedrone** are limited, the effects of synthetic cathinones are generally attributed to their interaction with monoamine transporters. It is hypothesized that **Isopentedrone**, like its parent compounds, acts as a releasing agent and/or reuptake inhibitor of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). This

action leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, resulting in stimulant effects. The addictive properties of related compounds like pentedrone are believed to be linked to their effects on the dopaminergic system.[3]

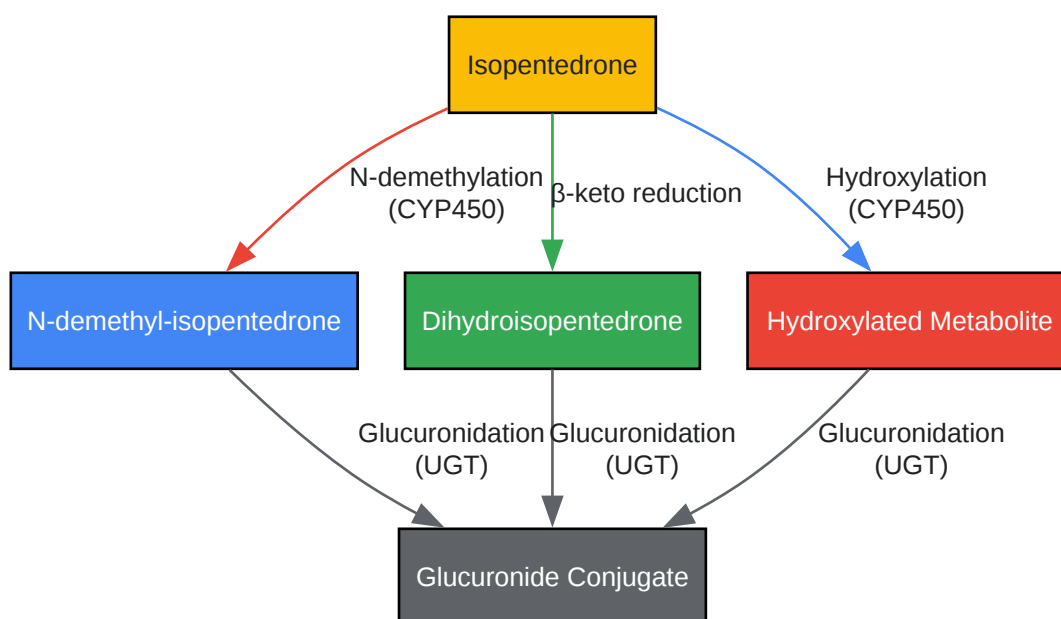


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Caption: Presumed mechanism of action of **Isopentedrone** on dopaminergic neurons.

## Anticipated Metabolic Pathways

The metabolism of **Isopentedrone** has not been explicitly studied. However, based on the known metabolic fate of pentedrone and other synthetic cathinones, several metabolic pathways can be anticipated. These primarily involve modifications to the alkyl side chain and the beta-keto group. Key metabolic reactions are likely to include N-demethylation and  $\beta$ -ketone reduction.[4] For other cathinones, hydroxylation and dealkylation are also common metabolic routes.[5]



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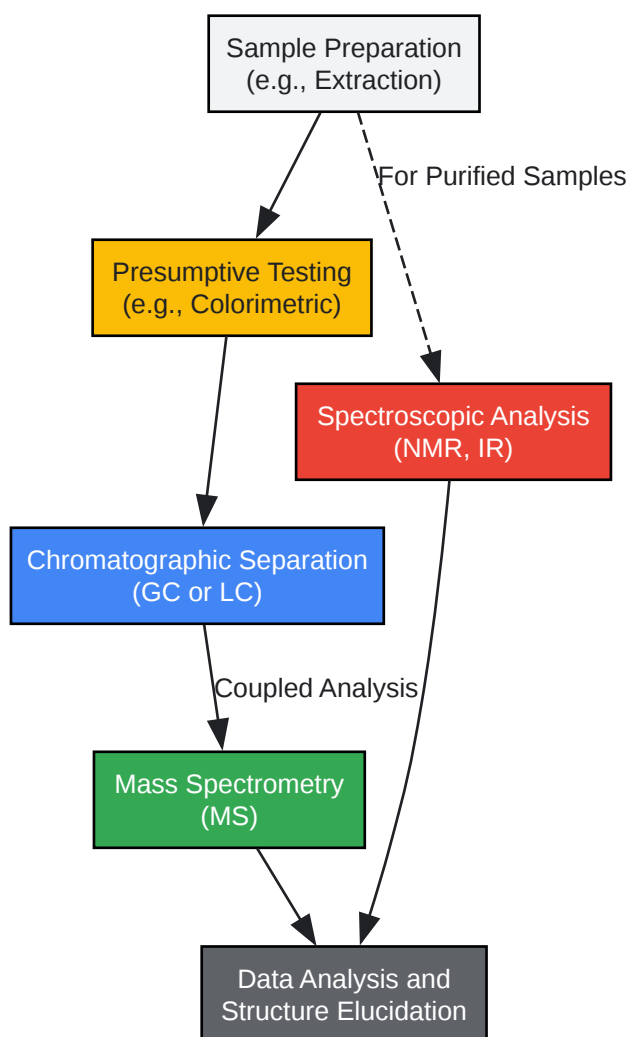
Caption: Anticipated metabolic pathways of **Isopentedrone**.

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Isopentedrone** are not widely published. However, general methods for the analysis of synthetic cathinones are applicable.

## General Analytical Workflow

The identification and quantification of **Isopentedrone** in seized materials or biological samples would typically follow a multi-step analytical workflow.



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Caption: General analytical workflow for the identification of **Isopentadronone**.

## Recommended Analytical Techniques

- Gas Chromatography-Mass Spectrometry (GC-MS): A primary tool for the separation and identification of volatile compounds like synthetic cathinones. Derivatization may be necessary to improve chromatographic performance.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for the analysis of thermolabile compounds and for the identification of metabolites in biological matrices. High-resolution mass spectrometry (e.g., QTOF-MS) can provide accurate mass data for formula determination.[6]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the unambiguous structural elucidation of new psychoactive substances. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR, along with two-dimensional techniques (e.g., COSY, HMBC), are used to confirm the connectivity of atoms. [7][8]
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule and can be used as a confirmatory technique.[8]

Note on Synthesis: The synthesis of cathinone derivatives often involves the  $\alpha$ -bromination of a substituted propiophenone followed by reaction with the desired amine.[9] A similar approach could likely be adapted for the synthesis of **Isopentedrone**, starting from 1-phenylpentan-2-one.

## Conclusion

**Isopentedrone** is a synthetic cathinone that is structurally related to pentedrone. While its specific pharmacological and toxicological profiles are not well-documented, its mechanism of action and metabolic fate can be inferred from the broader class of synthetic cathinones. Further research is needed to fully characterize this compound. The analytical methods described provide a framework for the identification and quantification of **Isopentedrone** in various matrices. Researchers should exercise appropriate caution and utilize certified reference materials when conducting studies with this compound.

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